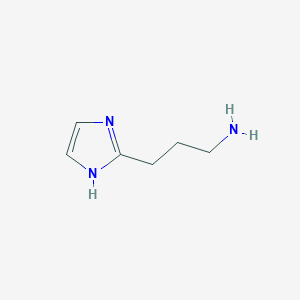

3-(1H-Imidazol-2-YL)propan-1-amin

Übersicht

Beschreibung

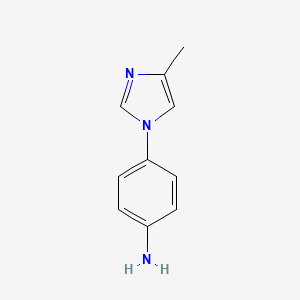

3-(1H-Imidazol-2-YL)propan-1-amine is a compound with the chemical formula C6H11N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .

Synthesis Analysis

Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The absence of signals belonging to the NH2 group was the most important evidence of this reaction .Molecular Structure Analysis

The molecular weight of 3-(1H-Imidazol-2-YL)propan-1-amine is 125.17 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Signals for propyl carbons attached to nitrogen atoms were observed in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .Physical And Chemical Properties Analysis

3-(1H-Imidazol-2-YL)propan-1-amine has an exact mass of 125.10 . The elemental analysis shows that it contains 57.57% Carbon, 8.86% Hydrogen, and 33.57% Nitrogen .Wissenschaftliche Forschungsanwendungen

Synthese von pH-sensitiven Polymeren

“3-(1H-Imidazol-2-YL)propan-1-amin” wird bei der Synthese von pH-sensitiven Polyaspartam-Derivaten verwendet. Diese Derivate sind entscheidend für die Herstellung von Polymeren, die auf pH-Wert-Änderungen reagieren, was in Medikamenten-Abgabesystemen angewendet werden kann, um Medikamente an bestimmten Stellen im Körper freizusetzen, an denen der pH-Wert vom Blutkreislauf abweicht .

Herstellung von amphiphile Polymeren

Diese Verbindung ist auch an der Herstellung von pH-sensitiven amphiphile Polymeren mit unterschiedlichen Graden an Octadecylamin-Substitution beteiligt. Solche Polymere können sich selbst zu Mizellen oder Vesikeln zusammenlagern, die zur Abgabe von hydrophoben Medikamenten nützlich sind .

Quorum-Sensing-Hemmung

In der medizinischen Forschung wurden Derivate von “this compound” auf ihre Fähigkeit untersucht, die Quorum-Sensing in Bakterien zu hemmen. Dies ist bedeutsam für die Entwicklung neuer antimikrobieller Therapien, die auf die Kommunikationspfade von Bakterien abzielen, anstatt Bakterien direkt abzutöten, was möglicherweise das Risiko der Entwicklung von Resistenzen verringert .

CO2-Adsorption

Imidazolhaltige Verbindungen haben sich in der CO2-Abscheidungstechnologie als vielversprechend erwiesen. Sie können zur Synthese von Materialien mit hohen CO2-Adsorptionskapazitäten verwendet werden, was für Umweltanwendungen wie die Reduzierung von Treibhausgasemissionen von entscheidender Bedeutung ist .

Synthese von funktionellen Molekülen

Imidazolringe sind ein häufiges Strukturmotiv in funktionellen Molekülen, darunter Pharmazeutika und Agrochemikalien. “this compound” kann ein Vorläufer bei der Synthese dieser Moleküle sein und trägt zu verschiedenen Bereichen wie der medizinischen Chemie und Materialwissenschaft bei .

Entwicklung neuer Synthesemethoden

Die Struktur der Verbindung ermöglicht die regiogesteuerte Synthese von substituierten Imidazolen, was strategisch wichtig ist, um neuartige Moleküle mit spezifischen Eigenschaften für die Forschung und industrielle Anwendungen zu erzeugen .

Fisher Sci - 1-(3-Aminopropyl)imidazole ACS Publications - Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based MDPI - Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl RSC Publishing - Recent advances in the synthesis of imidazoles

Wirkmechanismus

Target of Action

3-(1H-Imidazol-2-YL)propan-1-amine is an imidazole derivative . Imidazole derivatives have been found to interact with a wide range of targets, including various enzymes and receptors, due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby blocking specific biochemical pathways .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their interaction with various targets .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Action Environment

The properties of imidazole derivatives, such as their solubility, can be influenced by environmental factors, which can in turn affect their action and efficacy .

Safety and Hazards

Zukünftige Richtungen

Imidazole derivatives have many applications in the fields of pharmacology and chemistry, and due to these properties, they are in the class of compounds that have been studied extensively . As a result of the researches, the molecules containing the imidazole group are antifungal, antibacterial , and more. Therefore, the future directions of 3-(1H-Imidazol-2-YL)propan-1-amine could be in the development of new drugs with these properties.

Biochemische Analyse

Biochemical Properties

3-(1H-Imidazol-2-YL)propan-1-amine plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound can interact with enzymes such as monoamine oxidase (MAO) and histidine decarboxylase. The interaction with MAO, for instance, can influence the breakdown of monoamines, which are vital neurotransmitters in the brain. Additionally, 3-(1H-Imidazol-2-YL)propan-1-amine can bind to histidine decarboxylase, affecting the production of histamine, a compound involved in immune responses and gastric acid secretion .

Cellular Effects

The effects of 3-(1H-Imidazol-2-YL)propan-1-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. It also affects gene expression by modulating transcription factors like NF-κB, which plays a role in inflammatory responses. Furthermore, 3-(1H-Imidazol-2-YL)propan-1-amine impacts cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-(1H-Imidazol-2-YL)propan-1-amine exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as protein kinases, which subsequently alter cellular functions. Additionally, 3-(1H-Imidazol-2-YL)propan-1-amine can influence gene expression by interacting with DNA-binding proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-Imidazol-2-YL)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1H-Imidazol-2-YL)propan-1-amine remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro and in vivo has been observed to cause alterations in cellular functions, such as changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-(1H-Imidazol-2-YL)propan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter levels and improving cognitive functions. At high doses, it can cause toxic or adverse effects, including neurotoxicity and liver damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

3-(1H-Imidazol-2-YL)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites, such as amino acids and nucleotides. These interactions can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 3-(1H-Imidazol-2-YL)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in particular tissues. The localization of 3-(1H-Imidazol-2-YL)propan-1-amine within cells can affect its activity and function, as it may concentrate in areas where it can interact with target biomolecules .

Subcellular Localization

3-(1H-Imidazol-2-YL)propan-1-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect energy production, or to the nucleus, where it can modulate gene expression .

Eigenschaften

IUPAC Name |

3-(1H-imidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOODJDSFSURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535020 | |

| Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41306-56-3 | |

| Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)